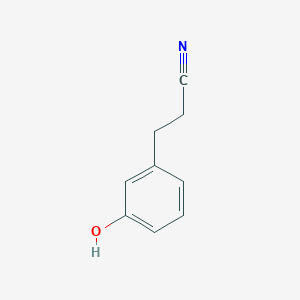
3-(3-Hydroxyphenyl)propanenitrile
説明
3-(3-Hydroxyphenyl)propanenitrile (C₉H₉NO, molecular weight: 147.17 g/mol) is an aromatic nitrile derivative featuring a hydroxyphenyl group at the third position of a propanenitrile backbone. The hydroxyl group at the meta position of the phenyl ring confers unique polarity and hydrogen-bonding capabilities, distinguishing it from non-hydroxylated analogs. This compound is of interest in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules or metal complexes.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
3-(3-hydroxyphenyl)propanenitrile |
InChI |
InChI=1S/C9H9NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4H2 |
InChIキー |
WKUNJVDLRFNPBI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CCC#N |
正規SMILES |
C1=CC(=CC(=C1)O)CCC#N |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 3-(3-Hydroxyphenyl)propanenitrile with structurally related propanenitrile derivatives, highlighting key differences in substituents, molecular weight, and applications:
Key Observations:
- Polarity and Solubility : The hydroxyl group in this compound enhances water solubility compared to halogenated (e.g., 3-chlorophenyl) or alkylated (e.g., 3,5-dimethylphenyl) analogs. This property is critical for drug delivery systems .
- Reactivity : Chlorophenyl and trifluoromethylpyrazole derivatives exhibit higher electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxyl group may necessitate protection/deprotection strategies during synthesis .
Spectroscopic and Physical Properties
準備方法
Friedel-Crafts Alkylation of Phenol with Acrylonitrile
A prominent method for synthesizing hydroxyphenylpropanenitriles involves the Friedel-Crafts reaction between phenol derivatives and acrylonitrile under Lewis acid catalysis, such as aluminum trichloride. This method has been demonstrated for the para-hydroxy isomer and can be adapted for the meta-hydroxy isomer by using 3-hydroxyphenol as the starting material.
- Reaction Conditions:
- Reactants: 3-hydroxyphenol and acrylonitrile
- Catalyst: Aluminum trichloride (AlCl3)
- Solvent: Typically anhydrous conditions or inert solvents
- Temperature: Controlled to optimize yield and minimize side reactions
- Purification: The crude product is purified by column chromatography using solvent mixtures such as 20% ethyl acetate in hexane.
- Yield and Purity: Yields around 85-90% with purity exceeding 98% have been reported for analogous compounds.
Continuous Two-Step Process via Addition of Water to Acrylonitrile
For the simpler 3-hydroxypropionitrile (without the phenyl group), a continuous two-step process is well-documented and can be conceptually extended to substituted phenyl derivatives:
- Step 1: Reaction of acrylonitrile with water in the presence of a weak base catalyst (e.g., sodium carbonate/bicarbonate mixture) in a pressurized column reactor at 100–130°C and 0.2–0.6 MPa.
- Step 2: Reactive distillation in a thin-film evaporator at 140–180°C under reduced pressure to fragment bis(cyanoethyl) ether by-products into 3-hydroxypropionitrile.
- Catalyst Neutralization: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) during transfer to the distillation step.
- Outcome: High purity and yield (up to 89.4%) of 3-hydroxypropionitrile are achieved in a fully continuous process.
While this process is specific to 3-hydroxypropionitrile, similar principles may be adapted for the synthesis of 3-(3-hydroxyphenyl)propanenitrile by incorporating the phenyl ring in the starting materials or intermediates.
Alternative Synthetic Routes
- Nucleophilic Substitution: Starting from halogenated phenylpropionitriles, nucleophilic substitution with hydroxide ions can introduce the hydroxy group at the 3-position.
- Cross-Coupling Reactions: Modern synthetic methods may employ palladium-catalyzed cross-coupling to attach the propanenitrile side chain to a 3-hydroxyphenyl precursor.
- Functional Group Transformations: Hydroxylation of pre-formed phenylpropanenitriles at the meta position using selective oxidation or substitution reactions.
- Data Table: Summary of Preparation Methods
- The Friedel-Crafts approach is well-established for hydroxyphenylpropanenitriles, providing high purity and good yields, but requires careful control of reaction conditions to avoid polyalkylation or rearrangements.
- The continuous process for 3-hydroxypropionitrile production demonstrates industrial scalability and efficiency, with catalyst recycling and minimal by-products, suggesting potential adaptation for substituted phenyl derivatives.
- Purification techniques such as column chromatography and fractional distillation are essential to achieve high purity, especially when side reactions produce by-products like bis(cyanoethyl) ether.
- The choice of catalyst and reaction conditions significantly influences yield and selectivity, with weak bases and mild acids facilitating continuous processing and catalyst neutralization.
The preparation of this compound can be effectively achieved through Friedel-Crafts alkylation of 3-hydroxyphenol with acrylonitrile under Lewis acid catalysis, yielding high purity products suitable for further applications. Continuous catalytic processes developed for related nitrile compounds offer promising routes for scalable synthesis, emphasizing the importance of catalyst choice, reaction conditions, and purification methods. Further research into adapting continuous processes and modern catalytic methods could enhance efficiency and yield for this compound.
Q & A
Q. Q. How to design controlled-release formulations for in vivo studies?
- Nanocarrier Systems : Encapsulate the compound in PLGA nanoparticles (70–150 nm) using solvent evaporation. Characterize drug release profiles in PBS (pH 7.4) over 72 hours .
Safety and Compliance
Q. What safety protocols are critical for handling nitrile-containing compounds?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Q. How to mitigate ecological risks during disposal?
- Degradation : Incinerate at >1000°C with alkaline scrubbers to neutralize cyanide byproducts.
- Regulatory Compliance : Follow EPA guidelines (40 CFR 261) for hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


